(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a chiral compound with potential applications in pharmaceuticals, particularly in the development of antidepressants and other therapeutic agents. This compound falls under the category of substituted phenethylamines, which are known for their diverse biological activities. The presence of a fluorine atom and a methyl group on the aromatic ring contributes to its unique properties and interactions.
This compound is synthesized from readily available starting materials, primarily involving the modification of phenethylamine derivatives. It is classified as an aromatic amine due to its structure, which includes an amine functional group attached to an aromatic ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical applications.
The synthesis of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride typically involves several steps:
The reduction step is crucial for achieving high enantiomeric purity. Techniques such as asymmetric synthesis or chiral catalysts may be employed to ensure that the (R)-enantiomer predominates in the final product. Reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
The molecular formula for (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is . Its structural representation highlights:
The compound's molecular weight is approximately 201.66 g/mol. The three-dimensional conformation can be analyzed using computational methods such as molecular modeling or X-ray crystallography to understand its spatial arrangement and sterics.
(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride can participate in various chemical reactions:
These reactions often require careful control of conditions such as temperature, solvent, and reaction time to ensure selectivity and yield.
The mechanism of action for (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride primarily involves its interaction with neurotransmitter systems in the brain:
Data from pharmacological studies indicate that compounds with similar structures exhibit significant antidepressant activity through modulation of neurotransmitter levels.
Relevant analyses such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the identity and purity of the compound during synthesis.
(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride has potential applications in:
(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a chiral organic compound featuring a stereogenic center at the benzylic carbon. The molecule comprises an ethylamine chain attached to a disubstituted aromatic ring containing both fluorine and methyl substituents, crystallized as a hydrochloride salt. Its systematic IUPAC name is (R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine hydrochloride. Alternative nomenclature includes the descriptor m-tolyl for the methyl-substituted aromatic system, yielding names such as (R)-1-(4-fluoro-3-methylphenyl)ethylamine hydrochloride or (R)-α-methyl-4-fluoro-m-toluidine hydrochloride. The compound’s structural specificity is emphasized by the (R) stereodescriptor, distinguishing it from its (S)-enantiomer, which may exhibit divergent biological interactions [1] [9].
Table 1: Nomenclature and Fundamental Chemical Data
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | (R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride |
CAS Registry Number | Not explicitly listed (CID 45072345 for (S)-enantiomer) |
Molecular Formula | C₉H₁₂FN·HCl (C₉H₁₃ClFN) |
Molecular Weight | 189.66 g/mol (calc. from C₉H₁₃ClFN) |
PubChem CID (Related) | 45072345 ((S)-enantiomer) [1] |
Chiral Center | C1 (benzylic carbon) |
Salt Form | Hydrochloride |
Key structural identifiers include the SMILES string C[C@H](N)C1=CC=C(F)C(C)=C1.[H]Cl
, specifying the (R)-configuration, and the InChIKey JBEYNOQDGHMKQW-LURJTMIESA-N
, which encodes stereochemical information. The hydrochloride salt formation enhances crystalline stability and aqueous solubility, critical for pharmaceutical handling [1] [9] [10].
Table 2: Structural Identifiers and Physicochemical Descriptors
Identifier Type | Value |
---|---|
SMILES (Canonical) | CC1=C(C=CC(=C1)C@@HN)F.[H]Cl |
InChI | InChI=1S/C9H12FN.ClH/c1-7-5-8(7(2)11)3-4-9(7)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |
InChIKey | JBEYNOQDGHMKQW-LURJTMIESA-N |
Chiral Descriptor | (R)- |
The synthesis and application of enantiopure arylalkylamines have evolved significantly since the early 20th century, driven by recognition of stereochemistry’s role in drug efficacy. Chiral amines like epinephrine and amphetamine demonstrated that enantiomers could exhibit divergent pharmacological profiles, spurring interest in asymmetric synthesis. The structural motif of (R)-1-(4-fluoro-3-methylphenyl)ethanamine hydrochloride emerged from this landscape, combining fluorine’s metabolic stability with the conformational rigidity imparted by chiral centers [8].
Early routes to such compounds relied on classical resolution or chiral pool derivatization, often yielding low enantiomeric excess. Advances in catalytic asymmetric methods—particularly transition-metal-catalyzed hydrogenation and enzymatic resolution—enabled efficient production of high-purity enantiomers. For example, the 2010s saw patented syntheses of similar fluorinated phenylethylamines as intermediates for neuromodulatory drugs, underscoring industry demand for scalable enantioselective routes [8] [10].
Table 3: Evolution of Related Chiral Amines in Pharmaceutical Research
Compound | Structural Features | Historical Significance |
---|---|---|
(R)-1-(4-Fluoro-3-methylphenyl)ethanamine | Fluoro + methyl ortho-substitution; chiral center | Modern intermediate for CNS-targeted allosteric modulators |
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine | Methoxy instead of methyl [2] | Demonstrates bioisosteric potential of alkoxy groups |
(4-Fluoro-3-methoxyphenyl)methanamine HCl | Achiral benzylic amine [3] | Highlights role of chirality in receptor specificity |
(R)-1-(4-Fluoro-3-methylphenyl)pentan-1-amine | Extended alkyl chain [5] | Explores hydrophobic chain length impact on bioactivity |
The compound’s ortho-fluoro-methyl substitution pattern represents a strategic response to challenges in blood-brain barrier penetration and metabolic oxidation. Its inclusion in patents like WO2013087738A1 reflects its utility in developing allosteric modulators for neurological targets, marking a shift from traditional neurotransmitter analogs to precision-targeted therapeutics [5] [8].
(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride serves primarily as a chiral building block for bioactive molecules. Its molecular architecture merges three pharmacophoric elements:
This compound is a key intermediate in synthesizing metabotropic glutamate receptor 5 (mGluR5) allosteric modulators. Patents disclose derivatives of this amine as negative allosteric modulators (NAMs) for mGluR5, targeting conditions like Alzheimer’s disease, schizophrenia, and cognitive disorders. The fluorine atom mitigates oxidative metabolism, while the methyl group fine-tunes steric interactions within receptor binding pockets [8].
Table 4: Pharmaceutical Applications of the Compound and Analogues
Application Area | Target/Mechanism | Structural Role of the Amine |
---|---|---|
Neurological Disorders | mGluR5 allosteric modulators [8] | Chiral scaffold for receptor-ligand specificity |
Cognitive Impairment | NMDA receptor modulation | Fluorinated aryl group aids blood-brain barrier permeation |
Psychiatric Conditions | Dopamine/serotonin receptor ligands | Ethylamine mimics endogenous neurotransmitter motifs |
Structure-activity relationship (SAR) studies leverage this amine to optimize steric and electronic properties. For instance, replacing the methyl group with methoxy (as in CID 45072123) reduces hydrophobicity, while chain extension (e.g., pentan-1-amine derivatives) explores bulk tolerance in enzyme active sites [2] [5] [8]. The compound’s versatility underscores its role in modern drug discovery, enabling rapid generation of targeted libraries for high-throughput screening.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9